

Application Note: Quantitative Analysis of Anisopirol using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Anisopirol

Cat. No.: B1665108

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Anisopirol**. The method is demonstrated to be simple, accurate, and precise, making it suitable for routine quality control and analysis of **Anisopirol** in bulk drug substance and pharmaceutical formulations. The validation of this method was conducted in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Anisopirol is a novel investigational compound with significant therapeutic potential. As with any new chemical entity, a reliable and validated analytical method for its quantification is crucial for ensuring product quality, consistency, and safety throughout the drug development process. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.^{[1][2]} This document provides a comprehensive protocol for the HPLC analysis of **Anisopirol**, including method development, validation, and a detailed experimental procedure.

Chromatographic Conditions

A systematic method development study was undertaken to optimize the separation of **Anisopirol** from potential impurities and degradation products. The following chromatographic conditions were found to be optimal.

Table 1: Optimized HPLC-UV Chromatographic Conditions

Parameter	Specification
Instrument	HPLC system with UV-Vis Detector
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.01M Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	245 nm
Column Temperature	25°C
Run Time	10 minutes

Experimental Protocol

Reagents and Materials

- **Anisopirol** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Preparation of Solutions

3.2.1. Phosphate Buffer (0.01M, pH 3.0) Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.

3.2.2. Mobile Phase Preparation Mix acetonitrile and 0.01M phosphate buffer (pH 3.0) in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

3.2.3. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh 10 mg of **Anisopirrol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.2.4. Preparation of Calibration Standards From the standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of **Anisopirrol** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.^[3] Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a 10 µg/mL **Anisopirrol** standard solution. The acceptance criteria for system suitability are presented in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	5800
% RSD of Peak Area	$\leq 2.0\%$	0.8%
% RSD of Retention Time	$\leq 1.0\%$	0.3%

Linearity

The linearity of the method was determined by analyzing a series of **Anisopirol** standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.[4]

Table 3: Linearity Data for **Anisopirol**

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
1	12543
2.5	31358
5	62715
10	125430
15	188145
20	250860
Correlation Coefficient (r^2)	0.9998
Linearity Range	1 - 20 $\mu\text{g/mL}$

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration. The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spike Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	% RSD (n=3)
80%	8	7.95	99.38%	0.65%
100%	10	10.08	100.80%	0.42%
120%	12	11.92	99.33%	0.71%

Precision

The precision of the analytical method was evaluated by determining the intra-day and inter-day precision.

Table 5: Precision Data for **Anisopirol** (10 µg/mL)

Precision	% RSD of Peak Area (n=6)
Intra-day	0.55%
Inter-day	0.98%

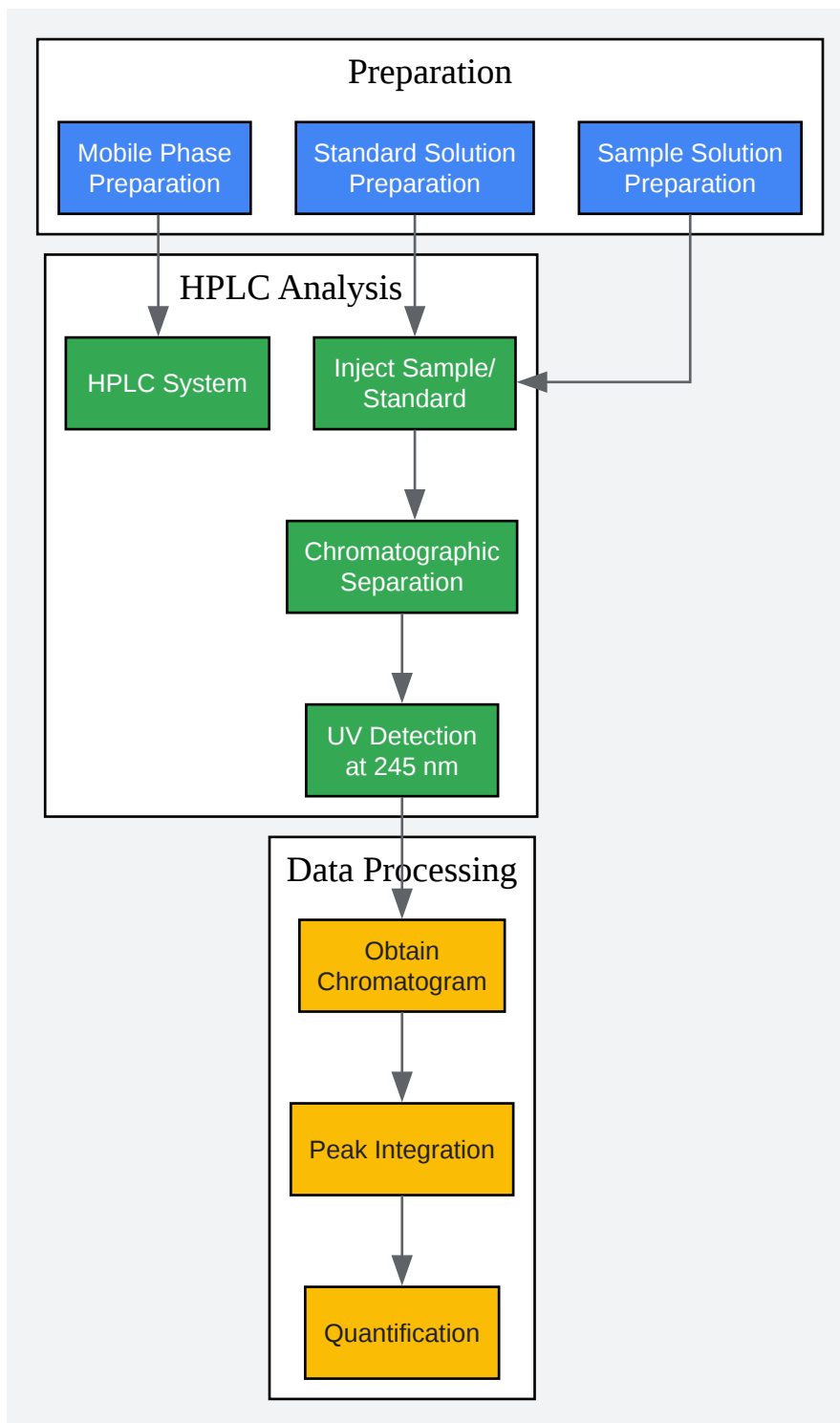
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

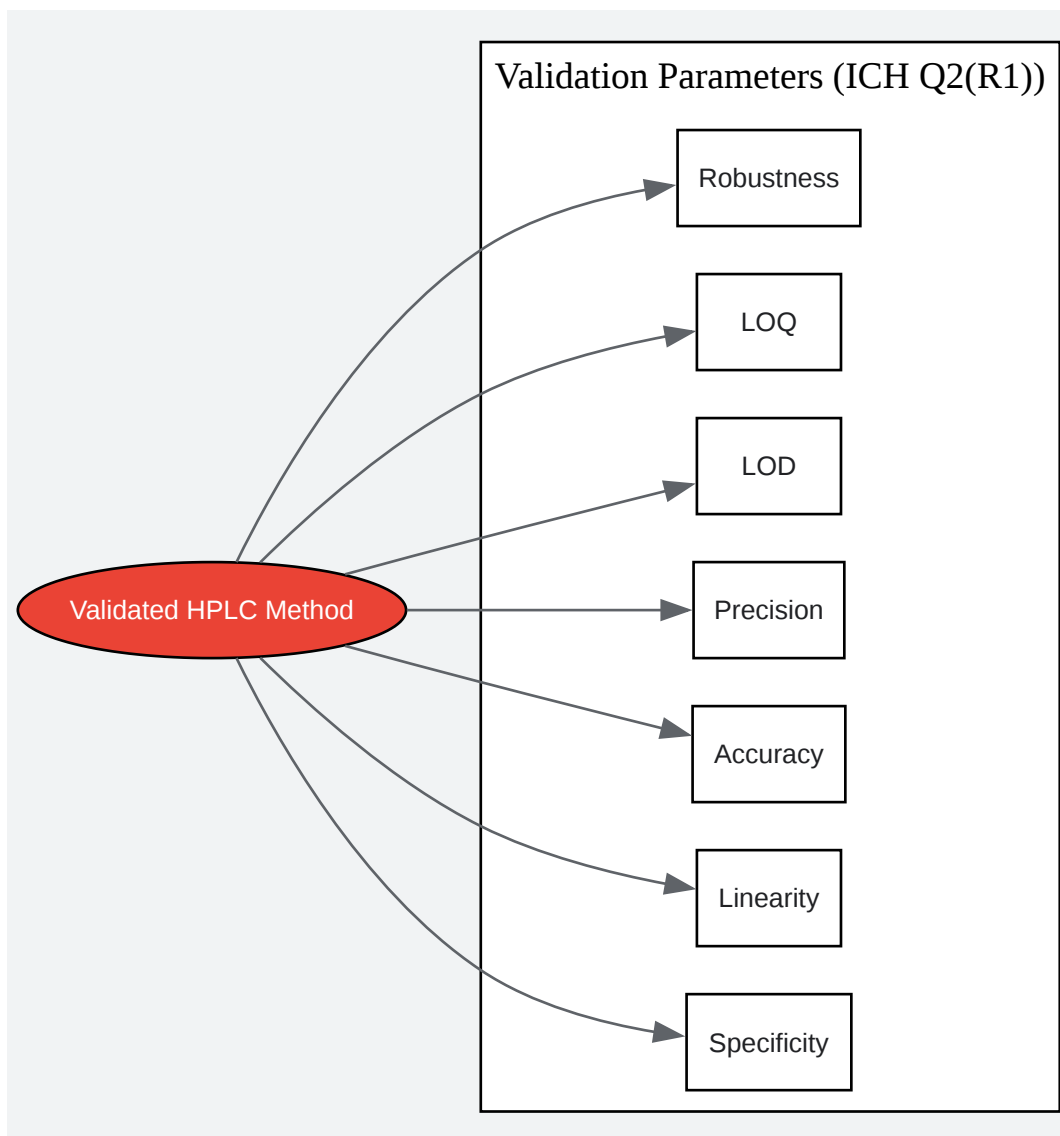
Parameter	Value
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Visualization of Workflows



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Caption: Experimental workflow for **Anisopirol** quantification by HPLC.



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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of **Anisopirol** is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of **Anisopirol** in both bulk drug and finished dosage forms. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis.

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